molecular formula C10H17N3O6 B073077 gamma-Glutamylglutamine CAS No. 1466-50-8

gamma-Glutamylglutamine

Cat. No. B073077
CAS RN: 1466-50-8
M. Wt: 275.26 g/mol
InChI Key: JBFYFLXEJFQWMU-WDSKDSINSA-N
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Description

Gamma-Glutamylglutamine is a dipeptide obtained from the condensation of the gamma-carboxyl group of glutamic acid with the α-amino group of glutamine . Some dipeptides are known to have physiological or cell-signaling effects .


Synthesis Analysis

The synthesis of gamma-Glutamylglutamine involves the enzyme γ-glutamyltranspeptidase (γ-GT) from Escherichia coli . The maximum yield of gamma-Glutamylglutamine (110 mM) was obtained using 250 mM L-glutamine and 1.1 U γ-glutamyltranspeptidase/ml at pH 10.5 and at 37°C for 7 hours .


Molecular Structure Analysis

The molecular structure of gamma-Glutamylglutamine is described as (2S)-2-amino-5-[[ (1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid .


Chemical Reactions Analysis

Gamma-Glutamylglutamine is involved in the γ-glutamyl cycle, which includes two ATP-dependent GSH synthesis steps, catalyzed by γ-glutamyl Cys synthetase and GSH synthetase . It is also a substrate for γ-glutamyltranspeptidase (γ-GT), the first enzyme of the GSH breakdown pathway .


Physical And Chemical Properties Analysis

Gamma-Glutamylglutamine is a dipeptide with the chemical formula C10H17N3O6 . It derives from L-glutamic acid and L-glutamine .

Scientific Research Applications

  • Identification in Plasma and Cerebrospinal Fluid : Gamma-glutamylglutamine has been identified in plasma and cerebrospinal fluid of hyperammonaemic patients, particularly those with urea cycle disorders. This discovery suggests its potential role in metabolic processes related to these conditions (Hammond et al., 1990).

  • Enzymatic Activity and Specificity : Gamma-glutamylamine cyclotransferase, an enzyme found in rabbit kidney and various tissues, shows specificity towards gamma-glutamyl peptides like gamma-glutamylglutamine. This enzyme functions in the metabolism of products of transglutaminase action, suggesting gamma-glutamylglutamine's involvement in these metabolic pathways (Fink et al., 1980).

  • Role in Gamma-Glutamyl Transpeptidase Reactions : Research indicates that gamma-glutamylglutamine is involved in gamma-glutamyl transpeptidase reactions in the kidney. This enzyme's activity suggests a role in amino acid and peptide transport, as well as in renal formation of ammonia (Tate & Meister, 1975).

  • Involvement in Osmoadaptation of Escherichia coli : Gamma-glutamylglutamine accumulates in Escherichia coli during growth at high osmolarity, indicating its involvement in osmotic balance maintenance. This highlights its potential role in bacterial adaptation to environmental stress (McLaggan et al., 1990).

  • Synthesis and Role in Enzymatic Reactions : Gamma-glutamylglutamine can be synthesized enzymatically using gamma-glutamyltranspeptidase from Escherichia coli, underlining its potential use in biochemical research and enzyme studies (Sayed et al., 2010).

  • Involvement in Renal Fibrosis : The compound has been associated with renal fibrosis, particularly in a rat model of subtotal nephrectomy. This association suggests its potential involvement in pathological conditions involving excessive extracellular matrix deposition (Johnson et al., 1997).

Safety And Hazards

The safety and hazards of gamma-Glutamylglutamine are not well-documented in the literature. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

(2S)-2-amino-5-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O6/c11-5(9(16)17)1-4-8(15)13-6(10(18)19)2-3-7(12)14/h5-6H,1-4,11H2,(H2,12,14)(H,13,15)(H,16,17)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBFYFLXEJFQWMU-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CCC(=O)N)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CCC(=O)N)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30163415
Record name gamma-L-Glutamyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N2-gamma-Glutamylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamylglutamine

CAS RN

10148-81-9, 1466-50-8
Record name γ-Glutamylglutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10148-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glutamylglutamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001466508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name gamma-L-Glutamyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30163415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-gamma-Glutamylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011738
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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